molecular formula C7H6F3N B037677 2,4,5-Trifluoro-3-methylaniline CAS No. 119916-26-6

2,4,5-Trifluoro-3-methylaniline

Cat. No. B037677
Key on ui cas rn: 119916-26-6
M. Wt: 161.12 g/mol
InChI Key: IQAXTTBBFAQERT-UHFFFAOYSA-N
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Patent
US05591744

Procedure details

To acetic acid (350 ml) are added 5% Pd-C (3.5 g) and 2,3,6-trifluoro-5-nitrotoluene (35 g) and the mixture is subjected to catalytic reduction at room temperature under atomospheric pressure. 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the obtained residue is distilled under reduced pressure to give 2,4,5-trifluoro-3-methylaniline (22.86 g), as yellow crystals, b.p. 85° C./20 mmHg.
Name
2,3,6-trifluoro-5-nitrotoluene
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-])=O)=[C:4]([F:12])[C:3]=1[CH3:13]>[Pd].C(O)(=O)C>[F:12][C:4]1[C:3]([CH3:13])=[C:2]([F:1])[C:7]([F:8])=[CH:6][C:5]=1[NH2:9]

Inputs

Step One
Name
2,3,6-trifluoro-5-nitrotoluene
Quantity
35 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1F)[N+](=O)[O-])F)C
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at room temperature under atomospheric pressure
FILTRATION
Type
FILTRATION
Details
5% Pd-C is filtered off
DISTILLATION
Type
DISTILLATION
Details
the acetic acid is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the obtained residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.86 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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